E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

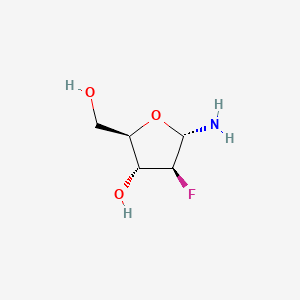

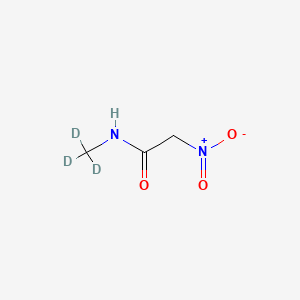

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid (CPCA) is a cyclopropanecarboxylic acid derivative with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C7H10ClO2 and a molar mass of 173.6 g/mol. CPCA is a colorless, crystalline solid with a melting point of 37-38°C and a boiling point of 207°C. It is soluble in common organic solvents such as ethanol, acetone, and chloroform.

Applications De Recherche Scientifique

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as cyclopropanecarboxylic acid derivatives, and as a reagent in the synthesis of pyrrolidines. E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has also been used in the synthesis of chiral compounds, such as 2-chloro-3-methylcyclopropanecarboxylic acid and 2-chloro-3-methylcyclopropanecarboxylic acid ethyl ester. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has been used as a catalyst in the synthesis of 1,4-dioxane derivatives.

Mécanisme D'action

The mechanism of action of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is not well understood. However, it is believed that E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as a proton donor, donating a proton to an electron-deficient species. This proton donation can then lead to a variety of reactions, such as the formation of a new bond or the rearrangement of an existing bond. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as an electrophile, accepting electrons from an electron-rich species. This electron acceptance can then lead to a variety of reactions, such as the formation of a new bond or the rearrangement of an existing bond.

Biochemical and Physiological Effects

The biochemical and physiological effects of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid are not well understood. However, it is believed that E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as a proton donor, donating a proton to an electron-deficient species. This proton donation can then lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes or the activation of receptors. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as an electrophile, accepting electrons from an electron-rich species. This electron acceptance can then lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes or the activation of receptors.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in lab experiments include its low cost, availability, and ease of synthesis. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is soluble in common organic solvents, making it easy to work with. The main limitation of using E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in lab experiments is its relatively low reactivity. This can make it difficult to achieve the desired reaction in a timely manner.

Orientations Futures

There are a number of potential future directions for the use of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in scientific research. One potential direction is the development of new synthetic methods using E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid as a catalyst. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid could be used to synthesize new compounds with novel properties and applications. Further research could also be done to explore the biochemical and physiological effects of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid, as well as its potential therapeutic applications. Finally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid could be used to develop new analytical techniques for the detection and quantification of a wide range of compounds.

Méthodes De Synthèse

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethanol with dimethylcyclopropanecarboxylate in the presence of a strong base such as sodium hydride. This reaction produces the desired E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid product, as well as dimethylcyclopropanecarboxylate and sodium chloride as byproducts. The second step involves the oxidation of the E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid product with a suitable oxidizing agent, such as potassium permanganate. This reaction produces the desired E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid product and potassium chloride as a byproduct.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves the addition of a chloroethene group to a cyclopropane ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": ["2,2-dimethyl-cyclopropane", "2-chloroethylene", "Pd(0) catalyst", "CO2", "EtOH", "NaOH"], "Reaction": [ "The 2,2-dimethyl-cyclopropane is treated with 2-chloroethylene in the presence of a Pd(0) catalyst to form E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropane.", "The resulting intermediate is then treated with CO2 in EtOH in the presence of NaOH to form the carboxylic acid product, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid." ] } | |

Numéro CAS |

106974-78-1 |

Nom du produit |

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid |

Formule moléculaire |

C8H11ClO2 |

Poids moléculaire |

174.624 |

Nom IUPAC |

(1R,3R)-3-(2-chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/t5-,6-/m0/s1 |

Clé InChI |

OTIZHBRWDXPZIF-WDSKDSINSA-N |

SMILES |

CC1(C(C1C(=O)O)C=CCl)C |

Synonymes |

E,Z-cis-3-(2-Chlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)